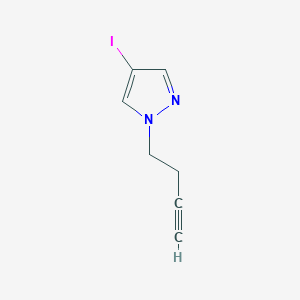![molecular formula C11H14ClN3O2 B1466271 1-[3-(3-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]ethan-1-amine hydrochloride CAS No. 1354961-22-0](/img/structure/B1466271.png)
1-[3-(3-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]ethan-1-amine hydrochloride
Descripción general
Descripción
The compound “1-[3-(3-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]ethan-1-amine hydrochloride” is a derivative of oxadiazole . Oxadiazoles are five-membered heterocyclic molecules possessing two carbon, two nitrogen, and one oxygen atom . They have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications .
Synthesis Analysis
Oxadiazoles can be synthesized using a variety of methods. A classical method for the preparation of five-membered heterocycles is the 1,3-dipolar cycloaddition between a 1,3-dipole, such as a nitrone, an azide or an azomethine ylide, with a dipolarophile, typically an olefin .Molecular Structure Analysis
The oxadiazole ring system consists of two nitrogen atoms, one oxygen atom, and two carbon atoms . The presence of the two carbon atoms allows two substituents in the oxadiazole ring, whose positions cause differences in their properties due to variation in the electronic environment .Chemical Reactions Analysis
Oxadiazoles have been established as potential high-energy core, and their derivatives have shown favorable oxygen balance and positive heat of formations . They have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications .Aplicaciones Científicas De Investigación
1. Overview of 1,3,4-Oxadiazole Derivatives
1,3,4-Oxadiazole derivatives, which include the chemical structure of "1-[3-(3-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]ethan-1-amine hydrochloride", are known for their wide range of applications in medicinal chemistry. They are particularly noted for their effective binding with various enzymes and receptors in biological systems, owing to their unique structural features that facilitate numerous weak interactions. This makes them valuable in the development of compounds with high therapeutic potency across a spectrum of medicinal applications, such as anticancer, antibacterial, antifungal, antitubercular, anti-inflammatory, and antiviral activities, among others (Verma et al., 2019).
2. Synthesis and Biological Activity
The synthesis methods for 1,2,4-oxadiazoles, including the variant mentioned, primarily rely on the use of primary amidoximes and acylating agents. These methods lead to a wide variety of oxadiazole derivatives through reactions such as 1,3-dipolar cycloaddition. The biological activities of these derivatives are vast, with significant applications in drug development due to their interactions with biomacromolecules, which is crucial for the pharmacological activity of these compounds (Kayukova, 2005).
3. Therapeutic Worth and Applications
The therapeutic applications of 1,3,4-oxadiazole tailored compounds are diverse. They are extensively used in treating various diseases, contributing to their significant value in drug development. The compounds' ability to elicit a range of bioactivities makes them subjects of interest for researchers aiming to develop new leads for anti-TB compounds, anticancer agents, and more. This is based on their significant minimal inhibitory concentrations (MIC) values and non-cytotoxic properties against a range of pathogens and cancer cells (Asif, 2014).
4. Significance in New Drug Development
1,3,4-Oxadiazole containing compounds are emphasized for their crucial role in new drug development. Their structural features enable the development of new therapeutic agents with enhanced efficacy and reduced toxicity. These compounds are explored for their potential in various pharmacological activities, including antiviral, analgesic, anti-inflammatory, and antitumor activities. The oxadiazole core is considered an important structural unit for the expression of pharmacological activity, confirming its importance for medicinal chemistry (Rana, Salahuddin, & Sahu, 2020).
Mecanismo De Acción
Target of Action
For instance, transaminases have been reported to carry out chiral selective transamination of related compounds .
Mode of Action
It’s known that amines can act as nucleophiles, reacting with electrophiles to form new bonds . In the case of oxadiazoles, they can act as bioisosteres for amide groups, potentially interacting with biological targets in a similar manner .
Biochemical Pathways
Related compounds have been shown to influence various biochemical pathways, such as the transamination process .
Propiedades
IUPAC Name |
1-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]ethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O2.ClH/c1-7(12)11-13-10(14-16-11)8-4-3-5-9(6-8)15-2;/h3-7H,12H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEXUTSRLCJXWDK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC(=NO1)C2=CC(=CC=C2)OC)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[3-(3-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]ethan-1-amine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




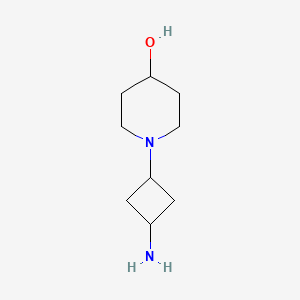
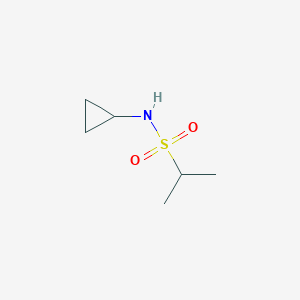



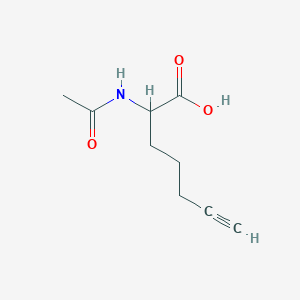
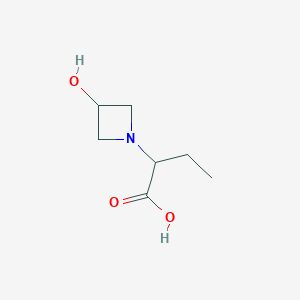
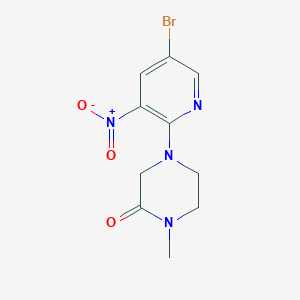
![2-{7,9-Dimethyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl}acetic acid](/img/structure/B1466204.png)
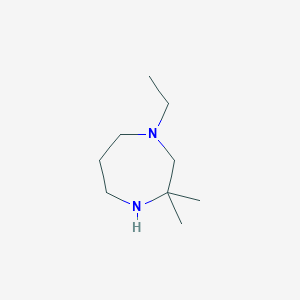

![[1-(3-Fluoropyridine-4-carbonyl)piperidin-4-yl]methanamine](/img/structure/B1466209.png)
